molecular formula C13H16ClN3O B2596212 N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride CAS No. 1235440-05-7

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B2596212
CAS No.: 1235440-05-7
M. Wt: 265.74
InChI Key: VAHOCQKLZCSAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride (CAS 1235440-05-7) is a high-purity chemical compound offered for scientific research and development. This piperidine carboxamide derivative is supplied as a powder and has a molecular weight of 265.74 g/mol, with a molecular formula of C13H16ClN3O . The piperidine carboxamide scaffold is a structure of significant interest in medicinal chemistry and drug discovery. Scientific literature indicates that compounds sharing this core structure are being investigated for their potential as inhibitors of specific protein-protein interactions (PPIs) and as potent, selective agents against parasitic targets such as the Plasmodium falciparum proteasome for anti-malarial applications . The presence of the 3-cyanophenyl group in this molecule may contribute to its binding affinity and specificity in such biochemical contexts, making it a valuable chemical probe for researchers. This product is intended for use in laboratory research purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

N-(3-cyanophenyl)piperidine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHOCQKLZCSAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC(=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 3-cyanobenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, making it a versatile building block in organic synthesis. It is often employed in the development of new synthetic methodologies and reactions, including:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the cyanophenyl group can be replaced by other functional groups.
  • Reduction and Oxidation Reactions : It can participate in both reduction (using lithium aluminum hydride) and oxidation reactions (using potassium permanganate), leading to the formation of diverse derivatives that may exhibit different properties and activities.

Biological Research

Investigating Biological Interactions

In biological contexts, this compound is utilized to probe interactions between small molecules and biological targets. Its applications include:

  • Biochemical Assays : The compound is used to develop new biochemical assays that help elucidate biological pathways.
  • Target Identification : It aids in studying specific interactions with proteins or enzymes, contributing to the understanding of disease mechanisms and potential therapeutic targets.

Medicinal Chemistry

Potential Therapeutic Applications

The compound is under investigation for its potential therapeutic effects against various diseases. Notable applications include:

  • Anticancer Activity : Research has shown that derivatives of N-(3-cyanophenyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, studies on HepG2 liver cancer cells have demonstrated that certain derivatives can inhibit cell proliferation effectively, with IC50 values as low as 0.25 µM. This suggests that structural modifications can enhance efficacy against tumor cells.
  • Antiviral Properties : There are indications that this compound may possess antiviral activity, making it a candidate for further exploration in the treatment of viral infections.

Case Study 1: Antitumor Activity Evaluation

A comprehensive study evaluated several piperidine-4-carboxamide derivatives against HepG2 liver cancer cells. The findings revealed that specific modifications to the piperidine structure significantly increased antitumor activity. The most promising derivatives showed IC50 values indicating potent inhibitory effects on cancer cell growth.

Case Study 2: Mechanisms of Action

The mechanism by which this compound exerts its biological effects involves modulation of specific molecular targets. This interaction leads to alterations in cellular pathways that are crucial for tumor growth and survival, highlighting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-4-carboxamide Backbone

The following compounds share the piperidine-4-carboxamide core but differ in substituents, leading to variations in physicochemical and pharmacological properties.

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target/Activity Reference ID
N-(3-Cyanophenyl)piperidine-4-carboxamide hydrochloride C₁₃H₁₅ClN₄O ~302.7* 3-Cyanophenyl Not explicitly reported
N-(4-Methoxyphenyl)piperidine-4-carboxamide hydrochloride C₁₃H₁₉ClN₂O₂ 278.76 4-Methoxyphenyl Not reported; structural analog
N-(5-Chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride C₁₂H₁₅Cl₂N₂O₂ 291.17 5-Chloro-2-hydroxyphenyl Industrial/research use
N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride C₁₂H₁₇ClN₄O 284.74 Pyridin-3-ylmethyl Pharmaceutical intermediate
N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride C₁₄H₁₉ClFN₂O 297.77 2-Fluorophenethyl Not reported; available for research

Note: Molecular weight calculated based on assumed formula; exact data unavailable in evidence.

Key Observations:
  • Hydroxyl/Chloro Groups: In N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride, the -OH and -Cl substituents may improve solubility and halogen bonding but reduce metabolic stability . Heterocyclic Substituents: Pyridinyl (e.g., ) or thiazolyl () groups introduce additional hydrogen-bonding sites, influencing target selectivity .

Compounds with Alternative Carboxamide Cores

Several analogs replace the piperidine ring with other cyclic or acyclic backbones:

Compound Name Molecular Formula Molecular Weight Core Structure Key Features Biological Activity Reference ID
N-(4-(3-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (23) C₁₆H₁₂N₄O 276.29 Cyclopropanecarboxamide 3-Cyanophenyl + pyridinyl GSK-3β inhibition
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₆H₂₈FN₃O 441.52 Piperidine-4-carboxamide Naphthyl + fluorobenzyl SARS-CoV-2 inhibition
N-(4-Iodophenyl)piperidine-4-carboxamide hydrochloride C₁₂H₁₆ClIN₂O 370.63 Piperidine-4-carboxamide 4-Iodophenyl Research intermediate
Key Observations:
  • Bulkier Substituents : Naphthyl groups () enhance lipophilicity, favoring membrane penetration but possibly reducing solubility .
  • Halogenated Derivatives : Iodophenyl substituents () are useful in radiolabeling studies but may pose synthetic challenges .

Structural Confirmation :

  • NMR: Peaks corresponding to piperidine protons (δ ~1.3–3.0 ppm) and cyanophenyl aromatic protons (δ ~7.0–8.0 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ = 389.2 for a related compound in ).

Biological Activity

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, revealing potential therapeutic applications, particularly in the context of neuropharmacology and anti-cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyanophenyl group and a carboxamide functional group. The structural formula can be represented as follows:

C13H14ClN3O\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O}

This compound's molecular structure allows for interactions with various biological targets, making it a subject of interest for drug development.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific receptors and enzymes. Research indicates that this compound may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways. For instance, studies have shown that derivatives of piperidine carboxamides can inhibit kinases involved in cancer progression, potentially leading to reduced tumor growth and improved patient outcomes .

1. Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

  • In vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values ranged from 0.65 to 2.41 µM, indicating significant potency .
  • Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, suggesting a mechanism involving programmed cell death .

2. Neuropharmacological Effects

The compound's potential neuropharmacological applications have also been investigated:

  • Behavioral Studies : In animal models, this compound demonstrated anxiolytic and antidepressant-like effects. These findings are attributed to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity Remarks
CyanophenylEnhances potencyContributes to binding affinity at target sites
CarboxamideCritical for activityEssential for interaction with enzyme targets
Piperidine RingProvides structural stabilityFacilitates receptor binding

Studies suggest that modifications to the piperidine ring or the introduction of electron-withdrawing groups can significantly impact the compound's efficacy and selectivity against specific targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anti-Malarial Activity : A study identified a related piperidine carboxamide with anti-malarial properties through phenotypic screening against Plasmodium falciparum. This underscores the potential for repurposing similar compounds for infectious diseases .
  • Drug Discovery Initiatives : Ongoing research has focused on optimizing derivatives of this compound to enhance selectivity and reduce off-target effects in cancer therapies .

Q & A

Q. Q. What metabolomics approaches identify in vivo degradation pathways?

  • Methodology :
  • In Vivo Studies : Administer the compound to rodent models and collect plasma/urine.
  • LC-HRMS : Use Q-TOF systems to detect phase I/II metabolites (e.g., glucuronidation, oxidation) and annotate via databases (e.g., MetFrag) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.